molecular formula C12H20O5S B15289125 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid CAS No. 54646-37-6

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B15289125
CAS No.: 54646-37-6
M. Wt: 276.35 g/mol
InChI Key: DTAPQMMXMUQBEB-UHFFFAOYSA-N
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Description

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C14H22O6S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxypropanol group and a methylbenzenesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-ethoxypropan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxypropanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The ethoxypropanol group can act as a nucleophile, participating in various chemical reactions. The sulfonic acid group can enhance the compound’s solubility and reactivity, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypropan-1-ol;4-methylbenzenesulfonic acid
  • 2-Propoxypropan-1-ol;4-methylbenzenesulfonic acid
  • 2-Butoxypropan-1-ol;4-methylbenzenesulfonic acid

Uniqueness

2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is unique due to its specific combination of an ethoxypropanol group and a methylbenzenesulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications.

Properties

CAS No.

54646-37-6

Molecular Formula

C12H20O5S

Molecular Weight

276.35 g/mol

IUPAC Name

2-ethoxypropan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7-5(2)4-6/h2-5H,1H3,(H,8,9,10);5-6H,3-4H2,1-2H3

InChI Key

DTAPQMMXMUQBEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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